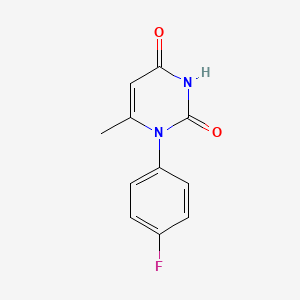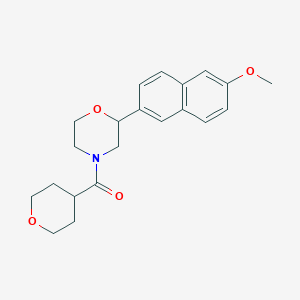![molecular formula C18H19N7O B5396945 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine, also known as TAPP, is a compound that has been extensively studied for its potential therapeutic applications. TAPP is a piperazine derivative that has been synthesized by modifying the chemical structure of existing drugs. It has been found to have a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anxiolytic properties.
作用機序
The exact mechanism of action of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10.
実験室実験の利点と制限
One of the main advantages of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity. Further studies are needed to determine the safety of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine and its potential side effects.
将来の方向性
There are several future directions for the study of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine. One of the main areas of research is the development of new derivatives of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in human clinical trials. Furthermore, the potential use of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases should also be explored.
合成法
The synthesis of 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine involves a multistep process that requires the use of various chemical reagents. The starting materials for the synthesis are 4-(2-pyridinyl)piperazine and phenylacetic acid. The first step involves the reaction of 4-(2-pyridinyl)piperazine with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with phenylacetic acid to form the intermediate compound, which is subsequently converted to 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine by reacting it with sodium azide. The final product is obtained by recrystallization and purification.
科学的研究の応用
1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has also been found to have analgesic properties, which makes it a potential candidate for the treatment of pain. Additionally, 1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine has been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
特性
IUPAC Name |
2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(17(25-14-20-21-22-25)15-6-2-1-3-7-15)24-12-10-23(11-13-24)16-8-4-5-9-19-16/h1-9,14,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOYTBATCRRNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![1-{1-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5396868.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)

![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)


![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)
![2-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5396933.png)

![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5396938.png)
![3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5396940.png)